N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide
Description
Properties
IUPAC Name |
N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-17(27)25(2)18-11-13-20(14-12-18)29-16-19(28)15-26-23-9-5-3-7-21(23)22-8-4-6-10-24(22)26/h3-14,19,28H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEMAXKNMDGAPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide typically involves multiple steps, starting with the preparation of the carbazole derivative. One common method involves the Suzuki coupling reaction, where a boronic acid derivative of carbazole is reacted with an aryl halide under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nitration using nitric acid and sulfuric acid mixture at low temperatures.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways due to its structural similarity to certain bioactive molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may interact with various enzymes, inhibiting their activity and affecting cellular pathways .
Comparison with Similar Compounds
Substituent Modifications on the Carbazole Core
Phenoxazine-pyridine hybrids () demonstrate how carbazole integration into larger π-systems improves TADF performance, a feature the target compound may lack without similar modifications.
Modifications to the Acetamide/Phenyl Group
Analysis : Replacing the N-methyl group with aryl (e.g., phenyl in ) or heterocyclic substituents (e.g., morpholine-sulfonyl in ) broadens bioactivity or optoelectronic utility. The target compound’s methyl group may limit such versatility but ensures synthetic simplicity.
Spacer and Backbone Variations
Analysis : Spacer flexibility (e.g., hydroxypropoxy vs. ethyl in ) influences thin-film morphology. The target compound’s hydroxypropoxy group may support amorphous film formation, advantageous for OLED uniformity.
Biological Activity
N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.
- Molecular Formula : C24H24N2O3
- Molecular Weight : 388.46 g/mol
- CAS Number : 440109-16-0
The compound exhibits various biological activities, primarily attributed to its structural characteristics, including the carbazole moiety. Carbazole derivatives are known for their diverse pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
- Antimicrobial Activity : Studies have shown that carbazole derivatives can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structure suggests it may interact with microbial cell membranes or specific metabolic pathways, leading to cell death or inhibition of growth .
- Antitumor Activity : Research indicates that compounds similar to this compound have shown efficacy against various cancer cell lines. For instance, certain N-substituted carbazoles have been reported to induce apoptosis in breast cancer cells (MCF-7) with effective LC50 values ranging from 35.6 µg/mL to 80.0 µg/mL .
- Neuroprotective Effects : Some studies suggest that carbazole derivatives may provide neuroprotective benefits by reducing oxidative stress and promoting neuronal survival under harmful conditions. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role .
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
In a study examining the antitumor properties of carbazole derivatives, this compound was evaluated alongside other compounds for its ability to induce apoptosis in cancer cells. Results indicated significant cytotoxicity at low concentrations, suggesting a promising avenue for further development in cancer therapy.
Case Study: Neuroprotective Mechanism
Another investigation focused on the neuroprotective effects of carbazole derivatives on HT22 cells exposed to glutamate-induced toxicity. The study found that certain derivatives exhibited protective effects at concentrations as low as 3 µM, likely due to their antioxidative properties .
Q & A
Q. Table 1: Comparative Yields of Carbazole Alkylation Methods
| Method | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Williamson Ether | Acetonitrile | K2CO3 | 68 | |
| Phase-Transfer Catalysis | DMF | TBAB | 82 | |
| Microwave-Assisted | DCE | None | 75 |
Q. Table 2: Antimicrobial Activity of Carbazole-Acetamides
| Compound | MIC S. aureus (µg/mL) | MIC C. albicans (µg/mL) |
|---|---|---|
| Parent Carbazole | 64 | 128 |
| Target Compound | 16 | 32 |
| Fluoro-Substituted Derivative | 8 | 16 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
